4-(4H-1,2,4-triazol-4-yl)butan-1-amine
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Overview
Description
4-(4H-1,2,4-triazol-4-yl)butan-1-amine is an organic compound that features a triazole ring attached to a butylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4H-1,2,4-triazol-4-yl)butan-1-amine typically involves the reaction of 4H-1,2,4-triazole with butylamine under controlled conditions. One common method involves the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4H-1,2,4-triazol-4-yl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce any present functional groups to simpler forms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkyl halides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the triazole ring or butylamine chain.
Scientific Research Applications
4-(4H-1,2,4-triazol-4-yl)butan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and coordination polymers.
Biology: The compound can be used in the study of enzyme inhibitors and as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 4-(4H-1,2,4-triazol-4-yl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form coordination complexes with metal ions, which can modulate the activity of the target molecules. Additionally, the butylamine chain can interact with hydrophobic regions of proteins, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(4H-1,2,4-triazol-4-yl)benzoic acid: This compound features a triazole ring attached to a benzoic acid moiety and is used as a broad-spectrum pesticide and fungicide.
4H-1,2,4-triazol-3-amine: This compound is used as a catalyst and ligand in organic synthesis.
Uniqueness
4-(4H-1,2,4-triazol-4-yl)butan-1-amine is unique due to its combination of a triazole ring and a butylamine chain, which imparts distinct chemical and biological properties. This structural feature allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C6H12N4 |
---|---|
Molecular Weight |
140.19 g/mol |
IUPAC Name |
4-(1,2,4-triazol-4-yl)butan-1-amine |
InChI |
InChI=1S/C6H12N4/c7-3-1-2-4-10-5-8-9-6-10/h5-6H,1-4,7H2 |
InChI Key |
VOXGHUHKUYDIHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN=CN1CCCCN |
Origin of Product |
United States |
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